

5-Carbethoxyuracil chemical properties and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Carbethoxyuracil**

Cat. No.: **B1345524**

[Get Quote](#)

An In-depth Technical Guide to **5-Carbethoxyuracil**

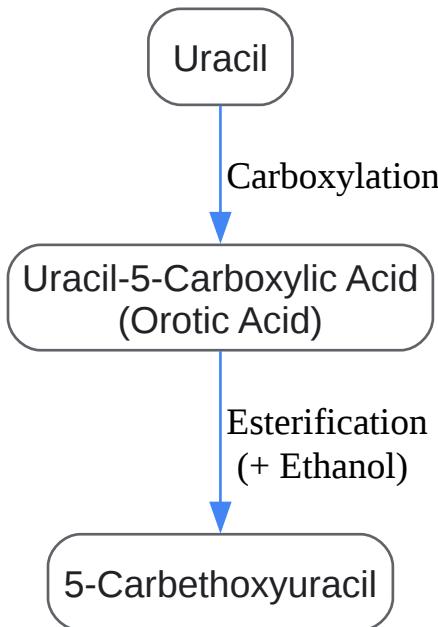
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and structural information for **5-Carbethoxyuracil**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

5-Carbethoxyuracil, a derivative of uracil, is a pyrimidine base of interest in various chemical and pharmaceutical research areas. Its core structure is a uracil ring with a carbethoxy group at the 5-position.

IUPAC Name: ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]

Synonyms: **5-Carbethoxyuracil**, Ethyl uracil-5-carboxylate, ethyl 2,4-dihydroxypyrimidine-5-carboxylate[1]


Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Carbethoxyuracil**.

Property	Value	Source
CAS Number	28485-17-8	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₄	[1] [3]
Molecular Weight	184.15 g/mol	[1] [4]
Melting Point	232-235 °C	[1]
Boiling Point	398 °C at 760 mmHg	[1]
Density	1.344 g/cm ³	[1]

Structural Relationships

5-Carbethoxyuracil is structurally related to uracil, a fundamental component of ribonucleic acid (RNA). The addition of a carboxyl group at the 5-position forms uracil-5-carboxylic acid (also known as Orotic Acid), and the subsequent esterification with ethanol yields **5-Carbethoxyuracil**. This relationship is crucial for understanding its potential biological roles and synthetic pathways.

[Click to download full resolution via product page](#)

Caption: Chemical relationship between Uracil, Orotic Acid, and **5-Carbethoxyuracil**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Carbethoxyuracil** are critical for research and development. Below are representative methodologies.

Synthesis of 5-Carbethoxyuracil

A common method for the synthesis of **5-Carbethoxyuracil** involves the esterification of Orotic Acid (uracil-5-carboxylic acid).

Objective: To synthesize **5-Carbethoxyuracil** via Fischer esterification of Orotic Acid.

Materials:

- Orotic Acid
- Anhydrous Ethanol
- Concentrated Sulfuric Acid (as catalyst)
- Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus

Procedure:

- Suspend Orotic Acid in an excess of anhydrous ethanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature.
- Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- The crude product may precipitate. If so, collect it by filtration.
- If the product remains in solution, remove the ethanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude **5-Carbethoxyuracil**.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

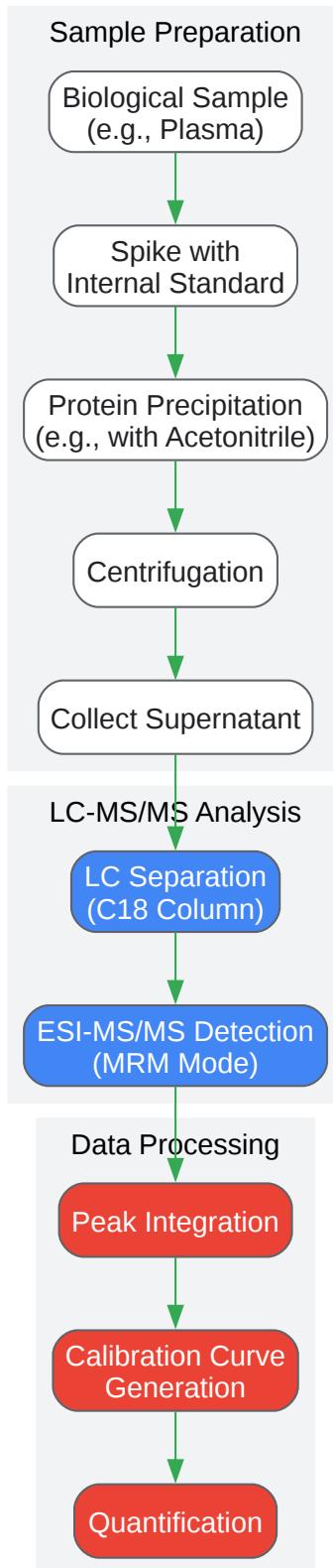
Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of **5-Carbethoxyuracil** in biological matrices. This protocol is adapted from general methods for analyzing similar uracil derivatives^{[5][6]}.

Objective: To quantify the concentration of **5-Carbethoxyuracil** in a biological sample (e.g., plasma, tissue homogenate).

Materials and Reagents:

- **5-Carbethoxyuracil** analytical standard
- Stable isotope-labeled internal standard (e.g., ^{13}C , $^{15}\text{N}_2$ -labeled **5-Carbethoxyuracil**)
- LC-MS grade acetonitrile, methanol, and water
- LC-MS grade formic acid
- Biological matrix


- Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
- Centrifuge and vials

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of the biological sample, add 20 µL of the internal standard solution.
 - Add 300 µL of cold protein precipitation solvent.
 - Vortex for 1 minute to mix thoroughly.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC System: A standard HPLC or UPLC system.
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation from matrix components.
 - MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for both **5-Carbethoxyuracil** and its internal standard.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of **5-Carbethoxyuracil** using LC-MS/MS.

[Click to download full resolution via product page](#)

Caption: General workflow for the quantification of **5-Carbethoxyuracil** by LC-MS/MS.

Spectral Data

While a comprehensive public database of spectral data for **5-Carbethoxyuracil** is not readily available, typical spectral characteristics can be inferred from its structure.

- ¹H-NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the proton at the 6-position of the uracil ring, and broad singlets for the N-H protons.
- ¹³C-NMR: Carbon signals corresponding to the carbonyl groups of the uracil ring, the ester carbonyl, the ethyl group carbons, and the carbons of the pyrimidine ring are expected.
- IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, C=O stretching (for both the amide and ester groups), and C-O stretching.
- Mass Spectrometry: The molecular ion peak $[M+H]^+$ would be expected at m/z 185.05, corresponding to the protonated molecule $C_7H_9N_2O_4^+$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-carbethoxyuracil crystalline 28485-17-8, Information for 5-carbethoxyuracil crystalline 28485-17-8, Suppliers of United States 5-carbethoxyuracil crystalline 28485-17-8 [chemnet.com]
- 2. 5-CARBETHOXYURACIL | 28485-17-8 [chemicalbook.com]
- 3. 5-Carbethoxyuracil | C7H8N2O4 | CID 101411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl orotate | C7H8N2O4 | CID 549450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [benchchem.com](#) [benchchem.com]
- 6. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [5-Carbethoxyuracil chemical properties and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345524#5-carbethoxyuracil-chemical-properties-and-iupac-name\]](https://www.benchchem.com/product/b1345524#5-carbethoxyuracil-chemical-properties-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com